molecular formula C12H20CaO15 B6288948 2-Keto-D-gluconic acid hemicalcium salt monohydrate CAS No. 304655-85-4

2-Keto-D-gluconic acid hemicalcium salt monohydrate

Cat. No.: B6288948
CAS No.: 304655-85-4
M. Wt: 444.36 g/mol
InChI Key: LBTJSFDOKRLTMQ-LWDDDOIUSA-L
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Description

2-Keto-D-gluconic acid hemicalcium salt monohydrate is a chemical compound with the molecular formula C6H9O7 · ½Ca · xH2O . . This compound is commonly used in various scientific research applications due to its unique properties and reactivity.

Biochemical Analysis

Biochemical Properties

The role of 2-Keto-D-gluconic acid hemicalcium salt hydrate in biochemical reactions is not fully understood. It is known that genes for the metabolism of 2-keto-D-gluconic acid are controlled by the UxuR regulon in E. coli . The compound is converted to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57) .

Cellular Effects

It is known that 2-keto-D-gluconic acid exhibits antimicrobial properties against species of Pseudomonas that cause plant disease .

Molecular Mechanism

It is known to interact with enzymes such as fructuronate reductase

Metabolic Pathways

2-Keto-D-gluconic acid hemicalcium salt hydrate is involved in the metabolism of glucose and gluconic acid in some pseudomonas strains . It is also involved in the metabolism of uronic acids in E. coli .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Keto-D-gluconic acid hemicalcium salt monohydrate can be synthesized through the oxidation of D-glucose . The process involves the use of specific oxidizing agents and controlled reaction conditions to ensure the formation of the desired product. One method involves dissolving L-glutamic acid in anhydrous ethanol and adding concentrated sulfuric acid while maintaining the solution temperature below 5°C .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria, such as Pseudomonas, are used to convert glucose into 2-Keto-D-gluconic acid, which is then reacted with calcium ions to form the hemicalcium salt .

Properties

IUPAC Name

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTJSFDOKRLTMQ-LWDDDOIUSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20CaO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-37-9, 1040352-40-6
Record name Calcium gluconate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1040352-40-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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